2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol is a chemical compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[1,2-c]pyrimidine moiety, which is known for its biological activity and potential therapeutic applications. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol typically involves the reaction of 2-chlorophenol with pyrrolo[1,2-c]pyrimidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to the suppression of tumor cell proliferation . The compound may also interact with other molecular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to similar compounds, it exhibits superior cytotoxic activities against certain cancer cell lines and significant inhibitory activity against CDK2/cyclin A2 .
Properties
CAS No. |
918340-61-1 |
---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-chloro-5-(pyrrolo[1,2-c]pyrimidin-1-ylamino)phenol |
InChI |
InChI=1S/C13H10ClN3O/c14-11-4-3-9(8-12(11)18)16-13-15-6-5-10-2-1-7-17(10)13/h1-8,18H,(H,15,16) |
InChI Key |
BVRNHWHKTWTXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=CN=C2NC3=CC(=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.